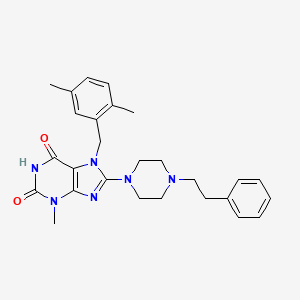

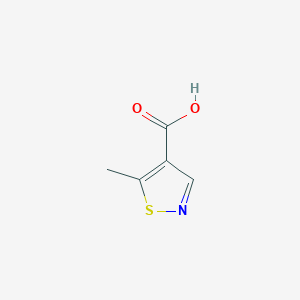

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound could involve several steps. The 2,2,6,6-tetramethylpiperidine component can be synthesized from ammonia and phorone . The 2-chloro-5-nitroaniline component can be synthesized from 2,4-dichloronitrobenzene and toluene in an autoclave . The final compound could then be synthesized by combining these components, although the exact method would depend on the specific reaction conditions and catalysts used .Molecular Structure Analysis

The molecular structure of this compound is complex, with a nitro group, a chloro group, and a tetramethylpiperidinyl group attached to a benzene ring . The exact structure would depend on the specific synthesis method used.Chemical Reactions Analysis

This compound could undergo various chemical reactions, depending on the conditions. For example, it could react with allylic chlorides to form allylated tertiary amines . It could also react with heterocyclic thiols in the presence of iodine to form sulfenamide compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the 2,2,6,6-tetramethylpiperidine component has a melting point of -59°C, a boiling point of 152°C, and a density of 0.837 g/mL at 25°C .Scientific Research Applications

- Intermediate : 2-Chloro-5-nitrobenzoic acid serves as an intermediate in organic synthesis. Researchers use it to construct more complex molecules by incorporating it into reaction pathways .

- Amination Reactions : It undergoes microwave-assisted, regioselective amination reactions with both aliphatic and aromatic amines. These reactions yield N-substituted 5-nitroanthranilic acid derivatives, which have potential applications in drug discovery and materials science .

- Dyes : Chemists utilize this compound for synthesizing dyes and pigments. Its chemical structure allows for diverse color variations, making it valuable in the textile and printing industries .

- In research laboratories, 2-chloro-5-nitrobenzoic acid serves as a reagent in organic synthesis experiments. Its versatility and stability make it a useful tool for exploring novel reactions and developing new methodologies .

- As a ligand, this compound forms a red luminescent one-dimensional coordination polymer with europium (Eu(III)). Such coordination complexes have applications in materials science, including luminescent materials and sensors .

- The related compound 2-chloro-4-methyl-5-nitropyridine is also used in chemical synthesis studies . Although not identical, it shares some similarities with 2-chloro-5-nitrobenzoic acid.

Organic Synthesis

Dye and Pigment Synthesis

Scientific Research Reagent

Coordination Chemistry

Chemical Synthesis Studies

Safety and Hazards

This compound could potentially be hazardous. For example, 2,2,6,6-tetramethylpiperidine is classified as dangerous, with hazard statements including “H226 - Flammable liquid and vapor”, “H290 - May be corrosive to metals”, “H302 - Harmful if swallowed”, and "H314 - Causes severe skin burns and eye damage" .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide acts as a selective antagonist of PPARγ . It binds to PPARγ at Cys285, a conserved site among the three types of PPAR . This binding inhibits the activation of PPARγ, thereby affecting its downstream effects .

Biochemical Pathways

The action of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide on PPARγ affects several biochemical pathways. For instance, it inhibits the differentiation of fat cells, a process regulated by PPARγ . It also suppresses the growth of human breast cancer cell lines (MCF7, MDA-MB-468, MDA-MB-231), indicating a PPARγ agonist property or a PPARγ-independent growth inhibitory mechanism .

Pharmacokinetics

It is soluble in dmso at 26mg/ml , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide’s action include the inhibition of fat cell differentiation and the suppression of growth in certain cancer cell lines . These effects are likely due to its antagonistic action on PPARγ .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. For instance, its stability is maintained for up to 2 years from the date of purchase and its solutions in DMSO or ethanol can be stored at -20°C for up to 3 months . .

properties

IUPAC Name |

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O4S/c1-14(2)8-10(9-15(3,4)18-14)17-24(22,23)13-7-11(19(20)21)5-6-12(13)16/h5-7,10,17-18H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIVXYLJQJKSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543016.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)

![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)

![3-Fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2543027.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)